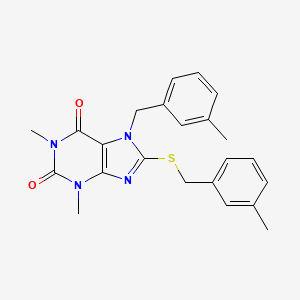
1,3-dimethyl-7-(3-methylbenzyl)-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-(3-methylbenzyl)-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Mixed Ligand-Metal Complexes : A study conducted on mixed ligand metal complexes involving 1,3-dimethyl-7H-purine-2,6-dione derivatives showcased the synthesis of new compounds. These were characterized using UV-Visible and infrared spectroscopy, alongside elemental analysis and conductivity measurements, highlighting the compound's role in forming complexes with metal ions through nitrogen atoms S. A. Shaker, 2011.
Pharmacological Potential
- Neurodegenerative Diseases : Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a related class of compounds, has identified potential multitarget drugs for treating neurodegenerative diseases. These compounds were evaluated for their ability to antagonize adenosine receptors and inhibit monoamine oxidases, showing promise as dual-target-directed ligands A. Brunschweiger et al., 2014.
Structural Studies
- Crystal Structure Analysis : The crystal structure of theophylline monohydrate, closely related to the compound , was determined to understand its interactions with water molecules, providing insights into its solid-state behavior and potential interactions in biological systems Changquan Calvin Sun et al., 2002.
Biodegradation
- Microbial Degradation of Related Compounds : Studies on the biotransformation of dimethylbenzothiophenes by Pseudomonas strains offer insights into microbial degradation pathways. These findings could suggest potential environmental or biotechnological applications for the compound's derivatives K. Kropp et al., 1996.
Molecular Interactions
- Binding and Interaction Studies : Detailed examinations of methylxanthines, including structural analogs of the compound, reveal the multifaceted therapeutic potential through experimental and computational studies. These studies provide a basis for understanding how similar compounds might interact with biological targets J. Latosińska et al., 2014.
Propiedades
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15-7-5-9-17(11-15)13-27-19-20(25(3)23(29)26(4)21(19)28)24-22(27)30-14-18-10-6-8-16(2)12-18/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJZOSUFVFBASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=CC=CC(=C4)C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B2996046.png)
![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996048.png)


![1-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2996054.png)
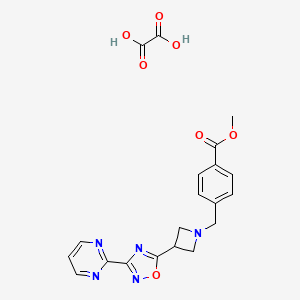
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2996056.png)
![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)
![N-tert-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2996058.png)
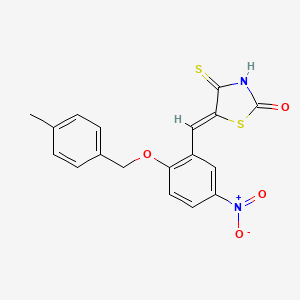
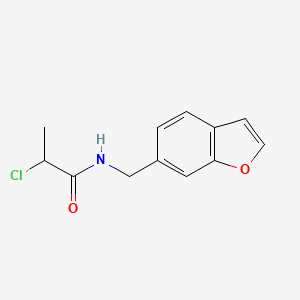

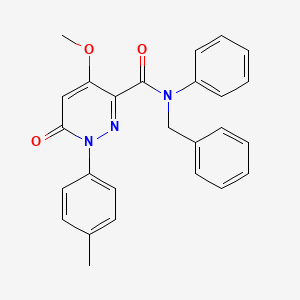
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2996068.png)
